5-Methyl-3-phenylpyridazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-methyl-3-phenylpyridazine |
InChI |
InChI=1S/C11H10N2/c1-9-7-11(13-12-8-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
MBXTTWSCTSCVPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 5 Methyl 3 Phenylpyridazine and Its Analogues
Established Synthetic Routes to the Pyridazine (B1198779) Heterocycle
The construction of the pyridazine core can be achieved through several reliable synthetic strategies. These methods often involve the formation of the dinitrogen linkage through the reaction of a suitable precursor with a hydrazine (B178648) derivative.
Cyclocondensation Reactions
Cyclocondensation reactions represent one of the most fundamental and widely employed methods for the synthesis of the pyridazine ring. This approach typically involves the reaction of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives. The initial condensation of hydrazine with one of the carbonyl groups is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyridazine ring. The versatility of this method lies in the ready availability of a wide range of 1,4-dicarbonyl precursors, allowing for the introduction of various substituents onto the pyridazine core.
Approaches involving α,β-Unsaturated Carbonyl Compounds
An alternative and effective strategy for pyridazine synthesis involves the use of α,β-unsaturated carbonyl compounds. In this approach, a Michael addition of a hydrazine derivative to the α,β-unsaturated system can be followed by an intramolecular cyclization and oxidation to yield the pyridazine. This method provides a powerful tool for the construction of pyridazines with specific substitution patterns, depending on the nature of the starting unsaturated carbonyl compound and the hydrazine derivative.
Synthesis of 5-Methyl-3-phenylpyridazine
The synthesis of the asymmetrically substituted this compound requires careful consideration of starting materials and reaction conditions to ensure the desired regiochemical outcome.
Precursor Compounds and Reagent Selection
The most direct and common precursor for the synthesis of this compound is 1-phenyl-1,3-butanedione . This β-diketone possesses the necessary carbon framework to form the desired pyridazine ring upon reaction with a hydrazine source. The key reagent for the cyclization is hydrazine hydrate (N₂H₄·H₂O) or anhydrous hydrazine.
The reaction proceeds via a cyclocondensation mechanism. The unsymmetrical nature of 1-phenyl-1,3-butanedione, which contains a benzoyl group and an acetyl group, presents a challenge in regioselectivity. The initial nucleophilic attack of a nitrogen atom from hydrazine can occur at either the acetyl carbonyl carbon or the benzoyl carbonyl carbon. This can lead to the formation of two possible isomeric products: This compound and 3-Methyl-5-phenylpyridazine .
| Precursor Compound | Reagent | Potential Products |
| 1-Phenyl-1,3-butanedione | Hydrazine Hydrate | This compound |
| 3-Methyl-5-phenylpyridazine |
Interactive Data Table: Precursors and Products in the Synthesis of Methyl-Phenyl-Pyridazine Isomers.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield of the desired product and controlling the regioselectivity of the reaction. Key parameters that can be varied include the solvent, temperature, reaction time, and the presence of a catalyst.
Commonly, the reaction is carried out in a protic solvent such as ethanol (B145695) or acetic acid. The choice of solvent can influence the tautomeric equilibrium of the 1,3-dione and the reactivity of the hydrazine. The reaction is typically heated to reflux to drive the condensation and dehydration steps to completion.
While specific, high-yield procedures for the exclusive synthesis of this compound are not extensively detailed in readily available literature, general procedures for the reaction of 1,3-diketones with hydrazine suggest that a mixture of isomers is often obtained. The separation of these isomers can be achieved by chromatographic techniques.
| Parameter | Condition | Effect on Reaction |
| Solvent | Ethanol, Acetic Acid | Influences precursor tautomerism and reagent reactivity. |
| Temperature | Reflux | Drives the reaction towards completion. |
| Catalyst | Acidic or Basic | Can influence the rate and regioselectivity of the initial condensation. |
| Reaction Time | Varies | Monitored by techniques like TLC to ensure completion. |
Interactive Data Table: Key Parameters for Optimizing the Synthesis of this compound.
Regioselective Synthesis Strategies for Substituted Pyridazines
Achieving regioselectivity in the synthesis of unsymmetrically substituted pyridazines from 1,3-dicarbonyl compounds is a significant challenge. The outcome of the reaction is determined by the relative reactivity of the two carbonyl groups towards the initial nucleophilic attack by hydrazine.
In the case of 1-phenyl-1,3-butanedione, the benzoyl carbonyl is generally less electrophilic than the acetyl carbonyl due to the electron-donating resonance effect of the phenyl group. This would suggest that the initial attack of hydrazine is more likely to occur at the more electrophilic acetyl carbonyl. This preferential attack would lead to the formation of an intermediate that, upon cyclization and dehydration, would yield This compound as the major product.
However, the reaction conditions, including the pH of the medium, can influence the site of the initial attack. Under certain conditions, the enolization of the diketone can also play a role in directing the regioselectivity.
To definitively control the regioselectivity, alternative strategies can be employed. One such approach involves the use of a protected or modified hydrazine derivative that can direct the initial condensation to a specific carbonyl group. Another strategy could involve a multi-step synthesis where the pyridazine ring is constructed in a stepwise manner, allowing for the unambiguous placement of the methyl and phenyl substituents.
Further research into the development of highly regioselective methods for the synthesis of this compound and its analogues is an active area of investigation, driven by the need for pure, well-characterized compounds for various applications.
Functionalization and Derivatization of the Pyridazine Scaffold
The strategic modification of the pyridazine core is crucial for the development of new chemical entities with tailored properties. This section explores various approaches to introduce chemical diversity to the this compound system.
Strategies for Introducing Diverse Substituents on the Pyridazine Ring
The functionalization of the pyridazine ring can be achieved through several key synthetic strategies, primarily involving nucleophilic substitution and metal-catalyzed cross-coupling reactions. Nucleophilic aromatic substitution (SNAr) is a prominent method, particularly for pyridazines bearing leaving groups such as halogens. The electron-deficient nature of the pyridazine ring facilitates attack by nucleophiles. The regioselectivity of these reactions is influenced by the position of the substituents and the nature of the nucleophile wur.nlacs.org. For instance, in halogenated pyridazines, the position of the halogen atom dictates the site of nucleophilic attack wur.nl.
Another powerful strategy for introducing substituents is through ortho-metalation, which involves the deprotonation of a C-H bond adjacent to a directing group, followed by quenching with an electrophile. This method allows for the regioselective introduction of a variety of functional groups.
Furthermore, the introduction of diverse functionalities such as bromine, iodine, nitro, and cyano groups onto the pyridazine ring significantly enhances its potential for further chemical transformations and for the construction of compound libraries for drug discovery.
Chemical Modifications of the Methyl Group
The methyl group at the 5-position of the pyridazine ring offers a site for various chemical modifications, although this area is less explored compared to the functionalization of the pyridazine ring itself. Analogous to other methyl-substituted heteroaromatic systems, the methyl group of this compound can potentially undergo a range of transformations. These may include oxidation to the corresponding carboxylic acid or aldehyde, halogenation to introduce a reactive handle, and condensation reactions with aldehydes or other electrophiles to extend the carbon chain. The reactivity of the methyl group is influenced by the electronic properties of the pyridazine ring.
Derivatization and Substitution Patterns of the Phenyl Moiety
The phenyl group at the 3-position of the pyridazine ring provides another avenue for structural diversification. The pyridazine ring acts as a deactivating group, influencing the regioselectivity of electrophilic aromatic substitution on the phenyl ring. Therefore, direct electrophilic substitution on the phenyl ring of this compound would likely require harsh reaction conditions and may lead to a mixture of products, with a preference for the meta-position relative to the pyridazine substituent.
A more controlled approach to functionalizing the phenyl moiety involves the use of pre-functionalized phenyl precursors in the initial synthesis of the pyridazine ring. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce substituents onto a pre-existing phenyl group, for example, by starting with a halogenated phenyl-pyridazine derivative. The choice of reaction conditions and catalysts is crucial for achieving high yields and regioselectivity in these transformations.
Palladium Cross-Coupling Reactions in Pyridazine Functionalization
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of the pyridazine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity eurekaselect.com.
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the pyridazine ring by coupling a halopyridazine with a boronic acid or its ester in the presence of a palladium catalyst and a base researchgate.netnih.gov. This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups nih.gov.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 70-95 | researchgate.net |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 65-90 | nih.gov |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 80-98 | eurekaselect.com |
Sonogashira Coupling: This reaction facilitates the introduction of alkynyl groups onto the pyridazine core by coupling a halopyridazine with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base wikipedia.orgscirp.orgresearchgate.netnih.govorganic-chemistry.org.
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-60 | 60-90 | scirp.org |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 80 | 75-95 | researchgate.net |
Heck Reaction: The Heck reaction allows for the arylation or vinylation of the pyridazine ring by coupling a halopyridazine with an alkene in the presence of a palladium catalyst and a base wikipedia.orgorganic-chemistry.orgresearchgate.nettandfonline.com.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Et₃N | DMF | 100-120 | 50-85 | organic-chemistry.org |
| Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 60-90 | tandfonline.com |
Stille Coupling: This reaction involves the coupling of an organostannane with a halopyridazine, catalyzed by a palladium complex, to form a carbon-carbon bond.
These palladium-catalyzed reactions provide versatile and powerful methods for the synthesis of a wide array of functionalized pyridazine derivatives, starting from readily available precursors.
Application of Combinatorial Chemistry for Pyridazine Library Generation
The pyridazine scaffold is well-suited for the application of combinatorial chemistry to generate large libraries of diverse compounds for high-throughput screening. The functionalization handles introduced through the methods described above, such as halogens, boronic esters, and alkynes, serve as points of diversification.
A typical combinatorial approach would involve a solid-phase synthesis strategy where a pyridazine core is attached to a resin. Subsequent reaction steps would introduce a variety of building blocks at different positions of the pyridazine ring and its substituents. For example, a library of this compound analogues could be generated by starting with a resin-bound 3-chloro-5-methylpyridazine. This could then be subjected to a Suzuki-Miyaura coupling with a diverse set of arylboronic acids to introduce variability at the 3-position. Further diversification could be achieved by modifying the methyl group or by using a library of functionalized pyridazine cores.
| Scaffold | R1 Building Blocks (Example) | R2 Building Blocks (Example) | R3 Building Blocks (Example) |
| 3-Chloro-5-methylpyridazine | Arylboronic acids | - | - |
| 3-Phenyl-5-(bromomethyl)pyridazine | - | Nucleophiles (amines, thiols) | - |
| 3-(4-Bromophenyl)-5-methylpyridazine | - | - | Arylboronic acids, alkynes (via Suzuki or Sonogashira coupling) |
This combinatorial approach allows for the rapid generation of a large number of structurally related compounds, which is essential for the discovery of new drug candidates.
Mechanistic Investigations of Pyridazine Formation and Transformation Reactions
Understanding the reaction mechanisms underlying the formation and transformation of pyridazines is crucial for optimizing existing synthetic methods and developing new ones.
The formation of the pyridazine ring often proceeds through the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives wikipedia.orgchemtube3d.comliberty.edu. A more recent and regioselective method involves the inverse-electron-demand Diels-Alder reaction of 1,2,4,5-tetrazines with electron-rich dienophiles, followed by the extrusion of dinitrogen.
Mechanistic studies have also shed light on the transformation of pyridazine derivatives. For example, nucleophilic aromatic substitution on halopyridazines can proceed through different mechanisms, including the SN(AE) (addition-elimination) pathway and the SN(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, depending on the substrate and reaction conditions wur.nl. The SN(ANRORC) mechanism involves the initial addition of the nucleophile, followed by opening of the pyridazine ring to form an open-chain intermediate, which then recyclizes to give the substituted product wur.nl.
Furthermore, rearrangements of the pyridazine ring have been investigated. For instance, the conversion of certain pyridazine derivatives into pyrazoles has been studied, with proposed mechanisms involving ring-opening and recyclization pathways.
These mechanistic insights are vital for predicting the outcome of reactions, controlling regioselectivity, and designing novel synthetic routes to access new and complex pyridazine-based molecules.
Elucidation of Reaction Mechanisms in Pyridazine Synthesis
The construction of the pyridazine core can be achieved through several strategic synthetic routes, with the most common involving the condensation of dicarbonyl compounds with hydrazine and cycloaddition reactions.
One of the most fundamental methods for synthesizing the pyridazine ring involves the reaction of a 1,4-dicarbonyl compound with hydrazine or its derivatives. wikipedia.orgchemtube3d.com This reaction proceeds via an initial condensation to form a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to yield the aromatic pyridazine ring. chemtube3d.com This oxidation step is crucial to avoid issues related to the stability of cis double bonds. chemtube3d.com
Another powerful strategy for forming substituted pyridazines is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This involves a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine and an electron-rich dienophile, such as an alkyne or silyl enol ether. dur.ac.ukorganic-chemistry.org The reaction forms a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂) to give the final pyridazine product. dur.ac.uk This method is particularly useful for creating highly functionalized pyridazines with good regiocontrol. organic-chemistry.org
Modern synthetic approaches have also utilized the cyclization of other precursors. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines. These intermediates can then be easily converted to the corresponding aromatic pyridazines under basic conditions. organic-chemistry.org Similarly, an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines has been shown to produce 6-aryl-pyridazin-3-amines with high regioselectivity under neutral conditions. organic-chemistry.org
| Synthetic Method | Key Reactants | Key Intermediate | Reaction Type |
|---|---|---|---|
| 1,4-Dicarbonyl Condensation | 1,4-Diketone, Hydrazine | Dihydropyridazine | Condensation/Oxidation |
| Inverse-Electron-Demand Diels-Alder | 1,2,4,5-Tetrazine, Alkyne | Bicyclic Adduct | [4+2] Cycloaddition/Nitrogen Extrusion |
| Unsaturated Hydrazone Cyclization | β,γ-Unsaturated Hydrazone | 1,6-Dihydropyridazine | Copper-Promoted 6-endo-trig Cyclization |
| Aza-Diels-Alder Reaction | 1,2,3-Triazine, 1-Propynylamine | - | Aza-Diels-Alder Cycloaddition |
Studies on Nucleophilic and Electrophilic Reactivity of Pyridazine Intermediates
The reactivity of the pyridazine ring is dominated by its electron-deficient character. The two nitrogen atoms withdraw electron density from the ring carbons, making the system more susceptible to nucleophilic attack than pyridine and significantly more resistant to electrophilic substitution. scribd.comtaylorfrancis.com
Nucleophilic Reactivity
Pyridazines, particularly those bearing a leaving group like a halogen, are highly reactive towards nucleophiles. scribd.com The attack of a nucleophile on a carbon atom of the pyridazine ring is a characteristic reaction. taylorfrancis.com Nucleophilic substitution can proceed through several mechanisms.
SNAr (Addition-Elimination): This is a common pathway for halo-pyridazines, where the nucleophile adds to the carbon atom bearing the halogen, forming a stabilized anionic σ-complex (a Meisenheimer-like intermediate), followed by the elimination of the halide ion to restore aromaticity. scribd.com
SN(ANRORC): In some cases, particularly with strong nucleophiles like amide ions, a more complex mechanism known as Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) can occur. wur.nl This pathway involves the initial addition of the nucleophile, followed by the cleavage of the heterocyclic ring to form an open-chain intermediate, which then re-cyclizes to yield the substituted product. wur.nl
Elimination-Addition: In the presence of very strong bases, such as potassium amide in liquid ammonia, halogenated pyridazines can undergo elimination of hydrogen halide to form a highly reactive didehydropyridazine (pyridazyne) intermediate. wur.nl This aryne-like species is then rapidly attacked by a nucleophile (e.g., ammonia) to give a mixture of substitution products. wur.nl
| Reaction Type | Key Intermediate | Description | Typical Reagents |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Anionic σ-complex (Meisenheimer-like) | Addition of a nucleophile followed by elimination of a leaving group. | Alkoxides, Amines on Halopyridazines |
| SN(ANRORC) | Open-chain species | Addition of a nucleophile leads to ring opening and subsequent re-closure. | Potassium Amide on certain substituted pyridazines |
| Elimination-Addition | Didehydropyridazine (Pyridazyne) | Formation of a reactive aryne-like intermediate followed by nucleophilic addition. | Potassium Amide on Halopyridazines |
Electrophilic Reactivity
Direct electrophilic substitution on the carbon atoms of the pyridazine ring is generally difficult to achieve. researchgate.net The deactivating effect of the two nitrogen atoms makes the ring carbons poor nucleophiles. scribd.comtaylorfrancis.com Theoretical studies suggest that the highest occupied molecular orbital (HOMO) of diazines like pyridazine is not a π orbital, which helps to explain the low reactivity towards classical electrophilic aromatic substitution. researchgate.net
Electrophilic attack preferentially occurs at the nitrogen lone pairs, which are more basic and accessible. scribd.comtaylorfrancis.com Common reactions with electrophiles include:
N-Protonation and N-Alkylation: Pyridazines react with acids to form salts and with alkyl halides to give mono-quaternary salts. scribd.comtaylorfrancis.com
N-Oxidation: Reaction with peracids yields pyridazine N-oxides. scribd.com
The introduction of an N-oxide functionality can alter the reactivity of the ring. The N-oxide group can activate the ring, allowing for electrophilic substitutions (such as nitration) to occur on the carbon atoms, which would not happen with the parent pyridazine. scribd.com
Molecular Structure, Advanced Characterization, and Electronic Properties
Elucidation of Molecular Structures of Pyridazines
The precise determination of the molecular structure of pyridazine (B1198779) derivatives like 5-Methyl-3-phenylpyridazine relies on a combination of modern analytical techniques. Each method provides unique insights into the compound's connectivity, functional groups, and spatial arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons, as well as the protons on both the pyridazine and phenyl rings. The methyl group protons would likely appear as a singlet in the upfield region. The protons on the pyridazine ring are influenced by the electronegative nitrogen atoms and would resonate at lower field compared to benzene. The phenyl group protons would exhibit characteristic multiplets in the aromatic region.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on each unique carbon environment. The carbon of the methyl group would appear at a high field. The carbons of the pyridazine ring are deshielded due to the adjacent nitrogen atoms. The phenyl ring carbons would show signals in the typical aromatic range, with the carbon attached to the pyridazine ring showing a distinct chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methyl (CH₃) | ~2.5 | ~20 |
| Pyridazine H-4 | ~7.5 - 7.8 | ~125 - 130 |
| Pyridazine H-6 | ~9.0 - 9.3 | ~150 - 155 |
| Phenyl H (ortho) | ~7.9 - 8.2 | ~127 - 130 |
| Phenyl H (meta) | ~7.4 - 7.6 | ~128 - 131 |
| Phenyl H (para) | ~7.4 - 7.6 | ~129 - 132 |
| Pyridazine C-3 | - | ~158 - 162 |
| Pyridazine C-4 | ~7.5 - 7.8 | ~125 - 130 |
| Pyridazine C-5 | - | ~135 - 140 |
| Pyridazine C-6 | ~9.0 - 9.3 | ~150 - 155 |
| Phenyl C-1' | - | ~135 - 140 |
| Phenyl C-2'/C-6' | ~7.9 - 8.2 | ~127 - 130 |
| Phenyl C-3'/C-5' | ~7.4 - 7.6 | ~128 - 131 |
| Phenyl C-4' | ~7.4 - 7.6 | ~129 - 132 |
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of the aromatic rings and the methyl group.
Key expected absorption bands include C-H stretching vibrations for the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic systems, and various bending vibrations.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Stretching | 2975 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Pyridazine C=N | Stretching | 1580 - 1480 |
| C-H | Bending (in-plane and out-of-plane) | 1300 - 690 |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₁H₁₀N₂, corresponding to a molecular weight of approximately 170.21 g/mol nih.gov.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z value of 170. The fragmentation of the molecular ion would likely involve the loss of stable neutral molecules or radicals. Plausible fragmentation pathways could include the loss of a methyl radical (•CH₃) to give a fragment at m/z 155, or the expulsion of a nitrogen molecule (N₂) from the pyridazine ring.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Possible Identity |
|---|---|---|
| [M]⁺˙ | 170 | Molecular Ion |
| [M - CH₃]⁺ | 155 | Loss of a methyl radical |
| [M - N₂]⁺˙ | 142 | Loss of dinitrogen |
| [C₆H₅]⁺ | 77 | Phenyl cation |
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. To date, a single-crystal X-ray structure of this compound has not been reported in the scientific literature. However, based on the aromatic nature of both the pyridazine and phenyl rings, the molecule is expected to be largely planar. The dihedral angle between the planes of the two rings would be a key structural parameter, influencing the degree of conjugation between them.
Electronic Structure and Aromaticity of the Pyridazine System
The electronic properties of pyridazine and its derivatives are of significant interest due to the influence of the two adjacent, electronegative nitrogen atoms on the aromatic π-system.
The pyridazine ring is classified as a π-deficient aromatic system. wikipedia.org The high electronegativity of the nitrogen atoms leads to a polarization of the electron density in the ring, with a net withdrawal of electron density from the carbon atoms. wikipedia.org This results in a significant dipole moment for the pyridazine ring. nih.gov The electron-deficient nature of the pyridazine ring generally makes it less susceptible to electrophilic aromatic substitution compared to benzene and more prone to nucleophilic attack. wikipedia.org
The aromaticity of the pyridazine ring is also a key aspect of its electronic structure. While it adheres to Hückel's rule with 6 π-electrons, its resonance energy is lower than that of benzene, indicating a lesser degree of aromatic stabilization. wikipedia.org The aromaticity index (Iₐ) for pyridazine has been calculated to be 79, in contrast to the benchmark of 100 for benzene. nih.gov Computational studies, often employing Density Functional Theory (DFT), are used to model the electron density distribution, molecular orbitals (HOMO and LUMO), and to quantify the aromaticity of such heterocyclic systems. ias.ac.in These theoretical approaches provide a deeper understanding of the electronic landscape of molecules like this compound.
Aromaticity Indices and Their Implications
The aromaticity of the pyridazine ring system, while present, is notably influenced by the presence of two adjacent electronegative nitrogen atoms. This results in a lower resonance stabilization compared to benzene. taylorfrancis.com The degree of aromaticity can be quantified using various computational indices, which provide insight into the electronic structure and stability of the ring.
A comparative aromaticity index (AI) assigns pyridazine a value of 79, relative to benzene's standard of 100, indicating a significant but reduced aromatic character. blumberginstitute.org More sophisticated computational methods provide a nuanced view through different lenses. A benchmark study of diazines calculated several key aromaticity indexes for pyridazine, offering a multi-faceted assessment of its electronic properties. dtu.dk These indices include:
HOMA (Harmonic Oscillator Model of Aromaticity): This geometry-based index evaluates the deviation of bond lengths from an optimal aromatic value. For pyridazine, the HOMA value is less than 1, reflecting some bond length alternation and a deviation from perfect aromaticity. dtu.dk
PDI (Para-Delocalization Index): An electronic index that measures electron sharing between para-disposed atoms. mdpi.com
FLU (Aromatic Fluctuation Index): This index quantifies the degree of electronic delocalization by measuring the fluctuation of electrons between adjacent atoms. dtu.dk
MCI (Multicenter Index): A measure of cyclic delocalization over the entire ring. dtu.dk
The calculated values for these indices consistently show that pyridazine is less aromatic than benzene. This reduced aromaticity is a direct consequence of the nitrogen atoms' electronegativity, which localizes some of the π-electron density and weakens the effective coupling between adjacent p-orbitals. dtu.dk The implication of this reduced aromatic character is a higher propensity for the pyridazine nucleus to undergo addition reactions and certain substitution reactions compared to more aromatic systems.
| Aromaticity Index | Description |
|---|---|
| HOMA (Harmonic Oscillator Model of Aromaticity) | A geometry-based index assessing bond length uniformity. Values closer to 1 indicate higher aromaticity. |
| PDI (Para-Delocalization Index) | An electronic index measuring electron delocalization between atoms in a para arrangement. |
| FLU (Aromatic Fluctuation Index) | An electronic index that quantifies the extent of electron delocalization around the ring. |
| MCI (Multicenter Index) | Measures the cyclic delocalization of electrons over the entire ring system. |
Reactivity Profiles of the Pyridazine Nucleus
Electron-Deficient Nature and its Influence on Reactivity
The chemistry of the pyridazine ring is dominated by its electron-deficient character. taylorfrancis.com The presence of two adjacent, highly electronegative nitrogen atoms exerts a strong inductive electron-withdrawing effect on the carbon atoms of the ring. scribd.com This polarization of the π-electron system results in a significant dipole moment and renders the ring carbons electrophilic, particularly those adjacent to the nitrogen atoms (C-3 and C-6). nih.gov
This inherent electron deficiency has two major consequences for the reactivity of the pyridazine nucleus:
Resistance to Electrophilic Substitution: The electron-poor nature of the ring makes it highly deactivated towards attack by electrophiles. scribd.comresearchgate.net Electrophilic aromatic substitution reactions, which are characteristic of benzene and other electron-rich aromatic systems, are very difficult to achieve on the unsubstituted pyridazine ring and typically require harsh reaction conditions. Furthermore, the lone pairs on the nitrogen atoms are the most basic sites, and electrophiles will preferentially coordinate at these positions, leading to the formation of pyridazinium salts, which further deactivates the ring. scribd.com
Susceptibility to Nucleophilic Attack: Conversely, the electron-deficient carbon atoms are highly susceptible to attack by nucleophiles. taylorfrancis.comscribd.com This is a defining characteristic of diazine chemistry. Nucleophilic substitution reactions, especially on halopyridazines, proceed readily. scribd.com The positions most activated towards nucleophilic attack are C-3 and C-6, which are alpha to the nitrogen atoms. nih.gov
Regioselectivity in Substitution Reactions
The regiochemical outcome of substitution reactions on the pyridazine ring is a direct function of its electron-deficient nature and the influence of any pre-existing substituents.
Nucleophilic Substitution: In nucleophilic aromatic substitution reactions, the incoming nucleophile preferentially attacks the positions that are most electron-poor. For the pyridazine nucleus, these are the α-positions (C-3 and C-6). In cases where both positions are available and substituted with a leaving group (e.g., a halogen), the regioselectivity can be influenced by the nature of the nucleophile and other substituents on the ring. For example, in the case of 4-substituted 3,6-dichloropyridazines, monosubstitution can yield a mixture of isomers. semanticscholar.org The choice of nucleophile (e.g., an alkoxide versus an amine) and the reaction conditions can be manipulated to direct the substitution selectively to either the C-3 or C-6 position. semanticscholar.org The regioselectivity can be explained by considering the stability of the intermediate Meisenheimer complex.
Electrophilic Substitution: As noted, electrophilic substitution is challenging. When it does occur, the directing effects are complex. The reaction is often complicated by the initial N-coordination of the electrophile. For pyridazine N-oxides, however, the ring is more activated towards electrophilic attack. In a pyridazine N-oxide, electrophilic nitration can occur, followed by a subsequent nucleophilic displacement, demonstrating the nuanced reactivity of the system. scribd.com
Tautomeric Considerations in Substituted Pyridazine Systems
Prototropic tautomerism is a critical consideration in substituted pyridazine systems, particularly for those bearing hydroxyl, amino, or thiol groups, as it affects their structure, stability, and reactivity.
For pyridazines substituted with a hydroxyl group, a tautomeric equilibrium exists between the hydroxy form (e.g., 3-hydroxypyridazine) and the oxo form (e.g., pyridazin-3(2H)-one). Extensive spectroscopic and computational studies have shown that this equilibrium overwhelmingly favors the oxo (or "pyridazinone") form. researchgate.net The pyridazinone tautomer is significantly more stable than its aromatic hydroxy counterpart. researchgate.net This preference is also observed for mercapto-substituted pyridazines, which exist predominantly as pyridazinethiones.
The position of the tautomeric equilibrium can be influenced by substituents on the pyridazine ring. For instance, the introduction of a pyrrolyl substituent, which is electron-donating, can enhance the electron density on the pyridazine ring. researchgate.net This has the effect of shifting the equilibrium slightly towards the aromatic hydroxyl (or thiol) structure compared to the unsubstituted parent system, although the oxo/thione form generally remains predominant. researchgate.net The solvent environment can also play a role in shifting the equilibrium, but the inherent stability of the amide-like pyridazinone structure is the dominant factor. semanticscholar.org Understanding this tautomeric preference is essential, as the different forms exhibit distinct chemical reactivity and biological properties.
Medicinal and Biological Chemistry Applications
General Pharmacological Potential of Pyridazine (B1198779) Derivatives
Pyridazine and its analogues form a versatile class of compounds that exhibit a broad spectrum of biological activities. jst.go.jp The inherent polarity and ability to serve as a bioisosteric replacement for other aromatic rings, such as the phenyl group, contribute to their value in drug discovery. nih.gov Researchers have successfully synthesized and identified pyridazine derivatives with a multitude of pharmacological properties, including:
Anticancer and Antitumor: A significant area of research has focused on pyridazine-containing compounds as anticancer agents, targeting various mechanisms involved in cancer progression. scispace.commdpi.comwho.int
Antimicrobial: The pyridazine nucleus is found in compounds showing activity against bacteria and fungi. jst.go.jpscispace.com
Anti-inflammatory and Analgesic: Certain derivatives exhibit potent anti-inflammatory and pain-relieving effects. jst.go.jpnih.gov
Cardiovascular: Activities such as antihypertensive and cardiotonic effects have been reported for pyridazine-based molecules. scispace.comnih.govnih.gov
Anticonvulsant and Antidepressant: The scaffold has been incorporated into molecules targeting the central nervous system. scispace.comnih.gov
The pyridazine ring is considered a "privileged scaffold" because its structure can be readily functionalized at various positions, allowing chemists to fine-tune the pharmacological profile of the resulting molecules. scispace.commdpi.commdpi.com This adaptability has made it a central component in the development of novel therapeutic agents.
Structure-Activity Relationship (SAR) Studies of 5-Methyl-3-phenylpyridazine Analogues
The this compound core serves as a foundational structure for numerous derivatives whose biological activities are intricately linked to their chemical modifications. Structure-Activity Relationship (SAR) studies aim to decipher how specific structural features influence the compound's interaction with biological targets, thereby affecting its efficacy and selectivity.
The role of the methyl group at the 5-position of the pyridazine ring is a critical factor in determining the pharmacological profile of its derivatives. While direct comparative studies isolating the effect of the 5-methyl group on the 3-phenylpyridazine (B76906) scaffold are not extensively detailed in the available literature, its presence is known to influence the molecule's properties. In broader SAR analyses of heterocyclic compounds, a methyl group can impact activity by:
Modulating Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.
Steric Interactions: The size of the methyl group can provide favorable steric interactions within a target's binding pocket, potentially enhancing affinity and selectivity. Conversely, it can also cause steric hindrance that prevents optimal binding.
Metabolic Stability: A methyl group can influence the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism.
In studies of related heterocyclic structures, the presence and position of a methyl group have been shown to be crucial for anticancer activity. For instance, in one study on thiazole (B1198619) derivatives, the methyl group was identified as an essential feature for anticancer effects. nih.gov
The 3-phenyl group is a key pharmacophoric feature, and its substitution pattern dramatically influences the biological activity of pyridazine derivatives. Research into anticancer applications has shown that modifying this phenyl ring can significantly alter cytotoxicity.
In one study, a series of 6-substituted pyridazine derivatives were synthesized and evaluated for their cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines. The results demonstrated that the nature and position of the substituent on the phenyl ring were critical. For example, a compound with an unsubstituted phenyl ring (2a) showed moderate activity. Introducing a methyl group (2b) slightly improved activity against HCT-116 cells, while a bromide substituent (2f) also increased activity. In contrast, a fluoride (B91410) substituent (2c) decreased the cytotoxic effect. The presence of two chlorine atoms (2e) resulted in good cytotoxic activity. jst.go.jp
Another study on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives revealed that electron-donating groups (like -OCH3) and electron-withdrawing groups (like -Cl and -CF3) on the phenyl moiety influenced anticancer activity. Specifically, a compound with 2-methoxy and 5-chloro substitutions on the phenyl ring (4e) showed increased activity against the MCF-7 cell line. mdpi.com A compound with a para-trifluoromethyl (-CF3) group (4f) displayed enhanced activity against the SK-MEL-28 melanoma cell line. mdpi.com
These findings underscore the importance of the electronic and steric properties of the substituents on the 3-phenyl ring for tuning the anticancer profile of these pyridazine analogues.
Beyond the core 5-methyl and 3-phenyl groups, the introduction of other chemical moieties or the fusion of the pyridazine ring with other heterocyclic systems can lead to novel compounds with enhanced or different biological activities. This strategy of creating hybrid molecules is common in medicinal chemistry to leverage the beneficial properties of different pharmacophores.
For example, creating hybrid molecules by linking the pyridazine scaffold to other groups like thiourea (B124793) has been explored. In one series of compounds, an allylthiourea (B1665245) group attached to the pyridazine core resulted in a compound (5b) with potent cytotoxicity against the HCT-116 colon cancer cell line, even more potent than the reference drug imatinib. jst.go.jp
Fusing the pyridazine ring with other heterocyclic systems, such as an imidazo (B10784944) ring, has led to the development of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives. These compounds, bearing various sulfonamide moieties, have demonstrated significant anticancer activities against multiple human cancer cell lines, including MCF-7 (breast) and SK-MEL-28 (melanoma). mdpi.comnih.gov This approach highlights how creating more complex, fused-ring systems built upon the pyridazine scaffold can yield potent biological agents.
Investigation of Specific Biological Activities
The pyridazine scaffold is a cornerstone in the development of novel anticancer agents. Numerous studies have synthesized and evaluated derivatives of this compound and related structures, revealing significant antiproliferative activity against a wide range of human cancer cell lines.
One study investigated a series of novel 3,6-disubstituted pyridazines and tested their cytotoxic effects on colon (HCT-116) and breast (MCF-7) cancer cells. Several compounds demonstrated notable activity, with IC₅₀ values indicating their potency. For instance, compound 5b , which incorporates an allylthiourea moiety, was particularly effective against the HCT-116 cell line with an IC₅₀ of 30.3 µM. jst.go.jp Compound 4b was the most active against the MCF-7 breast cancer cell line, with an IC₅₀ of 21.2 µM. jst.go.jp
Another research effort focused on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides. These hybrid molecules were tested against five different human cancer cell lines. Compound 4e , featuring a 2-methoxy-5-chlorophenyl substitution, and compound 4f , with a 4-trifluoromethylphenyl group, exhibited excellent activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC₅₀ values in the low micromolar range. mdpi.com
The data from these studies illustrate the potential of the pyridazine core as a template for designing effective anticancer agents. The tables below summarize the cytotoxic activities of selected pyridazine derivatives.
Table 1: Cytotoxic Activity of Selected 3,6-Disubstituted Pyridazine Derivatives IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
| Compound | Substituent on Phenyl Ring | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 2a | H | 52.3 | 47.3 |
| 2b | 4-CH₃ | 49.3 | 39.2 |
| 2c | 4-F | 55.4 | 49.9 |
| 2e | 3,4-di-Cl | 50.6 | 36.2 |
| 2f | 4-Br | 48.4 | 34.8 |
| 4b | - | 39.0 | 21.2 |
| 5b | - | 30.3 | 27.5 |
| Imatinib | (Reference) | 34.3 | 6.0 |
Data sourced from a study on pyridazine-containing compounds. jst.go.jp
Table 2: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
| Compound | Substituent on Phenyl Ring | MCF-7 IC₅₀ (µM) | SK-MEL-28 IC₅₀ (µM) |
| 4e | 2-OCH₃, 5-Cl | 1-10 | 1-10 |
| 4f | 4-CF₃ | >10 | 1-10 |
| 5-Fluorouracil | (Reference) | 1-10 | 1-10 |
| Etoposide | (Reference) | 1-10 | 1-10 |
Data sourced from a study on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives. mdpi.com
Antiviral and Antitubercular Studies
The investigation of pyridazine and its analogs for antiviral and antitubercular activities has yielded promising results for the broader class of compounds, although specific data for this compound remains limited.
In the area of antitubercular research, various heterocyclic compounds containing structural motifs similar to this compound have been explored. For instance, N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. researchgate.net One of the N-acylhydrazone derivatives in this series demonstrated potent activity against the H37Rv strain, comparable to or better than some existing drugs. researchgate.net The study suggested that the presence of a furyl ring and an electronegative group were important for the antitubercular profile. researchgate.net While the core heterocyclic ring is a triazole, the presence of both "5-methyl" and "phenylamino" substituents indicates the potential for related pyridazine structures to exhibit similar activity.
Regarding antiviral investigations, studies on 3-methylthio-5-phenyl-4-isothiazolecarbonitrile have shown interesting anti-poliovirus activity with a high selectivity index. rjptonline.org The mechanism of action for this compound was found to be the inhibition of virus uncoating. rjptonline.org Although this compound is an isothiazole, its 5-phenyl substitution is a shared feature with the subject compound. Furthermore, the broader class of pyridazine derivatives has been recognized for possessing a wide range of bioactivities, including use as plant virucides. nih.gov
Table 3: Antitubercular Activity of a Related Triazole Derivative
| Compound Class | Target Organism | Notable Activity | Reference |
|---|
Anti-inflammatory and Analgesic Effects
Investigations into 3-methyl pyrazolone (B3327878) derivatives have demonstrated significant analgesic and anti-inflammatory activities. nih.gov In pharmacological studies, compounds such as 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one showed prominent analgesic and anti-inflammatory responses in animal models. nih.gov The pyrazolone ring system is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Furthermore, pyrazole (B372694) derivatives are widely associated with a spectrum of biological activities that include analgesic, antipyretic, and anti-inflammatory effects. researchgate.net For example, the compound 3-methyl-5-hydroxy-5-trichloromethyl-1H-1-pyrazolcarboxyamide (MPCA) has been shown to induce a dose-dependent antinociceptive effect in both the neurogenic and inflammatory phases of the formalin test in mice, suggesting it has analgesic properties. slideshare.net Interestingly, this effect did not appear to involve opioid receptors. slideshare.net
The broader class of pyridazine derivatives has also been noted for its anti-inflammatory properties, with some compounds synthesized to act as non-ulcerogenic anti-inflammatory agents.
Table 4: Pharmacological Activities of Structurally Related Compounds
| Compound Class | Activity | Key Findings | Reference |
|---|---|---|---|
| 3-Methyl pyrazolone derivatives | Analgesic, Anti-inflammatory | Significant activity in tail flick, acetic acid-induced writhing, and carrageenan-induced inflammation models. | nih.gov |
Cardiovascular and Antihypertensive Properties
The pyridazine and pyridazinone scaffolds are well-represented in the field of cardiovascular research, with numerous derivatives exhibiting a range of activities including antihypertensive and vasodilatory effects. Although specific studies on this compound are not prominent, the activities of related compounds provide a strong indication of the potential cardiovascular applications of this chemical family.
Pyridazinone derivatives are recognized for their diverse biological activities, with a significant focus on their cardiovascular properties. wikipedia.org Many pyridazinone-containing compounds have been investigated as cardio-active agents. mdpi.com For example, a series of N-1H-pyrrol-1-yl-3-pyridazinamines showed moderate to strong antihypertensive activity in spontaneously hypertensive rats. nih.gov One compound from this series, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, progressed to clinical trials. nih.gov
Furthermore, bicyclic 3-hydrazinopyridazines have been synthesized and shown to exhibit high antihypertensive activity in rats. rsc.org The compound l-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido-[4,3-c]pyridazine was identified as a particularly potent member of this series. rsc.org Other research has focused on pyridazinone derivatives as inhibitors of Angiotensin Converting Enzyme (ACE), a key target in the management of hypertension. clinicaltrials.gov
The vasorelaxant activity of various pyridazinone derivatives has also been a subject of study. For instance, certain 6-substituted and 2,6-disubstituted pyridazinones have exhibited vasodilator and antiplatelet activities. mdpi.com
Table 5: Cardiovascular Activities of Pyridazine Derivatives
| Compound Class | Activity | Key Findings | Reference |
|---|---|---|---|
| N-1H-pyrrol-1-yl-3-pyridazinamines | Antihypertensive | Moderate to strong activity in spontaneously hypertensive rats. | nih.gov |
| Bicyclic 3-hydrazinopyridazines | Antihypertensive | High activity in rats, with one compound entering clinical trials. | rsc.org |
Antiplatelet and Antithrombotic Activities
The pyridazine nucleus is a structural feature in various compounds that have been investigated for their effects on platelet aggregation and thrombosis. While specific research on this compound is limited, studies on related pyridazinone derivatives highlight the potential of this chemical class in the development of antiplatelet and antithrombotic agents.
A study on a series of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones demonstrated that some of these compounds exhibit dose-dependent antiplatelet activity. researchgate.net Notably, these compounds were found to be more active than their 5-substituted counterparts, indicating that the substitution pattern on the pyridazinone ring is crucial for this biological effect. researchgate.net
Furthermore, tricyclic pyridazinone-based molecules have been designed and evaluated for their antithrombotic properties. For example, certain 4,4a-dihydro-5H- nih.govbenzopyrano[4,3-c]pyridazin-3(2H)one derivatives were found to be very active as antithrombotics in mice. In another series, thieno[2,3-h]cinnolin-3(2H)-ones, which are bioisosteres of other active compounds, retained antithrombotic properties that were comparable to or higher than aspirin.
Additionally, some tricyclic pyridazinone/pyridazine indole-based compounds have been shown to be inhibitors of platelet aggregation induced by ADP in vitro and to exhibit potent thromboxane (B8750289) A2 (TXA2) synthetase inhibition.
Table 6: Antiplatelet and Antithrombotic Activities of Pyridazine Derivatives
| Compound Class | Activity | Key Findings | Reference |
|---|---|---|---|
| 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones | Antiplatelet | Dose-dependent activity, more potent than 5-substituted analogues. | researchgate.net |
| Tricyclic pyridazinone derivatives | Antithrombotic | Active in mouse models, with some compounds more potent than aspirin. |
Anticonvulsant Properties
The therapeutic potential of pyridazine derivatives extends to the central nervous system, with a number of studies investigating their anticonvulsant properties. Although direct experimental data on this compound is not extensively reported, the broader class of pyridazine-containing compounds has shown promise in this area.
The pyridazine scaffold is considered a valuable framework in the design of new anticonvulsant agents. Various synthetic strategies have been employed to create novel pyridazine derivatives with potential efficacy in controlling seizures. The structural versatility of the pyridazine ring allows for modifications that can influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, making it an attractive target for medicinal chemists.
Research has shown that the introduction of different substituents on the pyridazine ring can lead to compounds with significant anticonvulsant activity. The exploration of structure-activity relationships (SAR) is crucial in identifying the key molecular features responsible for this activity. While specific examples and detailed data tables for this compound are not available in the reviewed literature, the consistent interest in the pyridazine core for anticonvulsant drug discovery suggests that this compound and its derivatives could be worthy candidates for future investigation in this therapeutic area.
Antioxidant Property Evaluation
Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals. While specific studies on the antioxidant properties of this compound are not found in the provided search results, the evaluation of antioxidant activity is a common step in the characterization of new heterocyclic compounds. For instance, a study on newly synthesized pyrazole derivatives, which are also five-membered heterocyclic compounds, included an evaluation of their antioxidant activity using methods like the DPPH radical scavenging assay. nih.govresearchgate.net Such assays could be employed to determine if this compound possesses antioxidant potential.
Principles of Molecular Recognition in Pyridazine-Based Drug Design
The pyridazine ring possesses unique physicochemical properties that make it an attractive component in drug design. nih.govnih.gov Its two adjacent nitrogen atoms act as hydrogen bond acceptors, and the ring system has a significant dipole moment. nih.govnih.gov These features allow pyridazine-containing molecules to engage in specific interactions with biological targets, a principle known as molecular recognition. The pyridazine ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for the binding of a drug to its target protein. nih.govnih.gov The electron-deficient nature of the pyridazine ring can also influence the properties of its substituents, further modulating drug-target interactions. blumberginstitute.org
Bioisosteric Replacements of Phenyl and Other Heterocycles with Pyridazine
Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. mdpi.com The pyridazine ring is often used as a bioisosteric replacement for a phenyl ring or other heterocyclic systems. nih.govresearchgate.net Replacing a phenyl group with a pyridazine ring can lead to a significant reduction in lipophilicity (LogP), which can improve a drug's solubility and pharmacokinetic properties. cambridgemedchemconsulting.com The introduction of the nitrogen atoms provides additional points for hydrogen bonding, potentially enhancing the molecule's affinity and selectivity for its target. mdpi.com This strategy has been successfully employed in the development of various therapeutic agents, highlighting the versatility of the pyridazine scaffold in medicinal chemistry. researchgate.net
Pharmacophore Modeling and Ligand-Target Interactions of this compound
The chemical scaffold of this compound, featuring a pyridazine ring substituted with a methyl and a phenyl group, presents a unique combination of structural and electronic features that are pivotal in its molecular recognition by biological targets. The study of its pharmacophore and ligand-target interactions is crucial for understanding its potential medicinal and biological chemistry applications. This section delves into the theoretical and experimental underpinnings of how this compound and its derivatives interact with protein targets, drawing upon findings from related pyridazine-containing molecules.
Pharmacophore Modeling
A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, a general pharmacophore model can be hypothesized based on the key chemical features of the core structure.
The pyridazine ring itself is a critical component of the pharmacophore. It is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. These nitrogen atoms are weak bases and can act as hydrogen bond acceptors, a crucial feature in many ligand-receptor interactions. The high dipole moment of the pyridazine ring also predisposes it to engage in dipole-dipole and π-π stacking interactions with aromatic residues in a protein's binding pocket. nih.govnih.gov
The phenyl group at the 3-position is a significant hydrophobic feature. This aromatic ring can participate in hydrophobic interactions, van der Waals forces, and π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the target's active site. The methyl group at the 5-position, while small, contributes to the lipophilicity of the molecule and can engage in hydrophobic interactions.
Based on these features, a hypothetical pharmacophore model for a derivative of this compound could include:
One or two hydrogen bond acceptors (HBA): The nitrogen atoms of the pyridazine ring.
One aromatic/hydrophobic region (Ar/H): The phenyl ring.
One hydrophobic feature (H): The methyl group.
The spatial arrangement of these features would be critical for defining the molecule's activity and selectivity towards a specific biological target.
Pharmacophore models have been successfully developed for various classes of pyridazine derivatives to elucidate their structure-activity relationships (SAR). For instance, a pharmacophore model for a series of pyridazinone derivatives with affinity for α1-adrenoceptors was generated to understand the structural requirements for their antagonist activity. Similarly, a pharmacophore model for aminopyridazine derivatives acting as selective GABA-A receptor antagonists highlighted the importance of aromatic and hydrophobic groups at specific positions of the pyridazine nucleus. These studies underscore the utility of pharmacophore modeling in the rational design of novel pyridazine-based therapeutic agents.
Ligand-Target Interactions
The interactions of this compound derivatives with their biological targets are governed by a combination of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The nature and strength of these interactions determine the binding affinity and specificity of the compound.
Hydrogen Bonding: The two adjacent nitrogen atoms in the pyridazine ring are key hydrogen bond acceptors. nih.govnih.gov They can form hydrogen bonds with suitable donor groups in the active site of a protein, such as the backbone N-H of amino acids or the side chains of residues like serine, threonine, and lysine. The dual hydrogen-bonding capacity of the pyridazine ring can be a significant contributor to the binding affinity. nih.gov
π-π Stacking and Hydrophobic Interactions: The phenyl ring of this compound is a major contributor to hydrophobic and aromatic interactions. It can engage in π-π stacking with the aromatic side chains of phenylalanine, tyrosine, and tryptophan residues in the binding pocket. nih.gov The orientation of the phenyl ring relative to the pyridazine core can influence the geometry and strength of these stacking interactions. The methyl group further enhances the hydrophobic character of the molecule, potentially fitting into small hydrophobic pockets within the active site.
Molecular modeling and X-ray crystallography studies of various pyridazine-containing inhibitors have provided valuable insights into their binding modes. For example, in a study of tricyclic pyridazinones as selective aldose reductase inhibitors, molecular modeling indicated specific interaction sites responsible for binding, guiding the design of new inhibitors with improved affinity. acs.org Another study on pyridazinone derivatives as selective human monoamine oxidase-B (MAO-B) inhibitors revealed through docking studies that the compounds fit into the enzyme's active site, with the pyridazinone core playing a key role in the interaction. nih.gov
The table below summarizes the inhibitory activities of some pyridazine derivatives against various enzymes, illustrating the potential of this scaffold in drug design.
| Compound/Derivative Class | Target Enzyme | IC50 / Ki Value | Reference |
| Indenopyridazine derivative | Electric eel AChE | IC50 = 10 nM | nih.gov |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine | human AChE | IC50 = 21 nM | nih.gov |
| Pyridazinone derivative (Compound 4b) | hMAO-B | Ki = 0.022 µM | nih.gov |
| Pyridazine-based sulphonamide (Compound 3) | hCA I | Ki = 23.5 nM | nih.gov |
| Pyridazine-based sulphonamide (Compound 5a) | hCA II | Ki = 5.3 nM | nih.gov |
| Pyridazine-based sulphonamide (Compound 3) | hCA XII | Ki = 5.3 nM | nih.gov |
Table 1: Inhibitory Activities of Selected Pyridazine Derivatives
The data in the table highlights that modifications to the core pyridazine structure can lead to potent and selective inhibitors for a range of biological targets. For instance, the introduction of a lipophilic indenopyridazine moiety results in a highly potent acetylcholinesterase (AChE) inhibitor. Similarly, specific substitutions on the pyridazinone ring yield a selective and potent inhibitor of monoamine oxidase B (MAO-B). The versatility of the pyridazine scaffold is further demonstrated by the development of pyridazine-based sulphonamides that show nanomolar inhibition of various carbonic anhydrase (CA) isoforms.
Computational and Theoretical Chemistry Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 5-Methyl-3-phenylpyridazine and its analogs, QSAR studies are instrumental in predicting their potential therapeutic effects and guiding the design of new, more potent derivatives.
The development of predictive QSAR models for pyridazine (B1198779) derivatives typically involves a dataset of compounds with known biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. scholarsresearchlibrary.com Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly employed to build these models. semanticscholar.org
An MLR model for a series of pyridazine derivatives might take the following form:
pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and the descriptors are numerical representations of the physicochemical properties of the molecules.
A hypothetical QSAR model for the anti-inflammatory activity of a series of 3-phenylpyridazine (B76906) derivatives is presented in Table 1. This model illustrates the correlation between selected molecular descriptors and the observed biological activity. The statistical parameters indicate the model's predictive power.
Table 1: Hypothetical QSAR Model for Anti-inflammatory Activity of 3-Phenylpyridazine Derivatives
| Statistical Parameter | Value |
|---|---|
| R² (Coefficient of Determination) | 0.85 |
| Q² (Cross-validated R²) | 0.75 |
| F-statistic | 45.6 |
| Standard Error | 0.21 |
The selection of appropriate molecular descriptors is a critical step in QSAR modeling. protoqsar.com These descriptors quantify various aspects of a molecule's structure and properties. For pyridazine derivatives, a range of descriptors are typically considered, which can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. ucsb.edu These are often calculated using quantum mechanical methods.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common hydrophobic descriptor, representing the molecule's affinity for a nonpolar solvent versus a polar one.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, capturing information about its connectivity and branching.
Table 2 provides examples of descriptors that could be used in QSAR studies of this compound and its analogs.
Table 2: Common Descriptors in QSAR Studies of Pyridazine Derivatives
| Descriptor Type | Example Descriptors | Significance |
|---|---|---|
| Electronic | HOMO/LUMO energy, Dipole Moment | Relates to reactivity and intermolecular interactions. |
| Steric | Molecular Weight, Molar Refractivity | Influences binding affinity with biological targets. |
| Hydrophobic | logP | Affects membrane permeability and distribution. |
| Topological | Wiener Index, Kier & Hall Indices | Describes molecular size, shape, and branching. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide detailed insights into its conformational behavior and its interactions with biological targets.
MD simulations can be used to study the flexibility of the molecule by monitoring the fluctuations of atomic positions over time. The root-mean-square fluctuation (RMSF) of each atom provides a measure of its mobility.
When this compound is identified as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations can be employed to study the stability of the ligand-target complex and the dynamics of their interactions. researchgate.net The root-mean-square deviation (RMSD) of the protein backbone and the ligand's position relative to the binding site are monitored to assess the stability of the complex.
Furthermore, the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein can be analyzed throughout the simulation. This provides a dynamic picture of the binding mode and can help explain the determinants of binding affinity.
Table 3 presents a hypothetical summary of results from an MD simulation of this compound bound to a target protein, illustrating the types of data that can be obtained.
Table 3: Hypothetical MD Simulation Results for a this compound-Protein Complex
| Analysis Metric | Result | Interpretation |
|---|---|---|
| Average Protein RMSD | 1.5 Å | The protein structure remains stable upon ligand binding. |
| Average Ligand RMSD | 0.8 Å | The ligand is stably bound in the active site. |
| Key Hydrogen Bonds | Pyridazine N2 with Tyr123-OH | A stable hydrogen bond contributes to binding affinity. |
| Binding Free Energy (MM/PBSA) | -35.5 kcal/mol | Favorable binding of the ligand to the protein. |
Computational Studies on Reaction Mechanisms and Reactivity
Computational methods, particularly Density Functional Theory (DFT), are extensively used to investigate the reaction mechanisms and reactivity of heterocyclic compounds like pyridazine. iiste.orgnih.gov For this compound, these studies can elucidate its electronic properties and predict its behavior in chemical reactions.
The reactivity of the pyridazine ring is influenced by the presence of the two adjacent nitrogen atoms, which makes it an electron-deficient system. wuxiapptec.com Computational studies can map the electron density distribution and identify sites susceptible to nucleophilic or electrophilic attack. The energies of the frontier molecular orbitals (HOMO and LUMO) are key indicators of reactivity. ucsb.edu
Theoretical studies on the synthesis of pyridazine derivatives, for instance, via Suzuki-Miyaura cross-coupling reactions, can provide insights into the reaction pathway, transition state structures, and activation energies, thereby helping to optimize reaction conditions. nih.gov
Table 4 lists some calculated electronic properties for the parent pyridazine molecule, which serve as a reference for understanding the electronic nature of its derivatives like this compound.
Table 4: Calculated Electronic Properties of Pyridazine using DFT (B3LYP/6-31G(d,p))
| Electronic Property | Calculated Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 4.1 D |
Applications in Materials Science and Agrochemicals
Pyridazines as Building Blocks for Advanced Materials
The inherent electronic and structural characteristics of the pyridazine (B1198779) ring make it an attractive component for the design of novel materials with tailored optical, electronic, and structural properties.
Coordination Chemistry: Pyridazine-Based Ligands and Metal Complexes
The two adjacent nitrogen atoms in the pyridazine ring of compounds like 5-Methyl-3-phenylpyridazine can act as effective coordination sites for metal ions, enabling their use as ligands in coordination chemistry. The resulting metal complexes can exhibit a range of interesting properties and structural motifs. The pyridazine core is considered a π-deficient aromatic system, which influences its coordination behavior, favoring the formation of stable complexes. The coordination of pyridazine-based ligands can be monodentate, utilizing one of the nitrogen atoms, or bridging, where both nitrogen atoms coordinate to different metal centers, leading to the formation of polynuclear complexes and coordination polymers.
While specific studies on the coordination chemistry of this compound are not extensively documented, research on related pyrazole-based ligands, such as 5-methyl-3-(trifluoromethyl)-1H-pyrazole, demonstrates the formation of mononuclear complexes with transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). In these complexes, the pyrazole (B372694) ring typically coordinates in a monodentate fashion through the pyridine-type nitrogen atom, and the central metal atom often achieves a six-coordinate environment. This suggests that this compound would likely exhibit similar monodentate coordination behavior through one of its nitrogen atoms.
Supramolecular Assembly and Self-Assembled Materials
The distinct electronic nature of the pyridazine ring, characterized by a notable dipole moment, facilitates its participation in non-covalent interactions, which are the driving forces for supramolecular assembly. These interactions include hydrogen bonding, π-π stacking, and dipole-dipole interactions. Such interactions can guide the self-assembly of pyridazine-containing molecules into well-defined, higher-order structures.
Incorporation into Polymeric Systems
Applications in Organic Electronic Devices (e.g., Organic Light-Emitting Diodes, OLEDs)
Phenylpyridazine derivatives have emerged as promising materials for use in organic electronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyridazine ring makes it a suitable component for host materials or as a ligand in phosphorescent emitters.
Recent research has focused on homoleptic iridium(III) complexes featuring sterically hindered phenylpyridazine-based ligands for use in green phosphorescent OLEDs. semanticscholar.org These complexes exhibit strong green phosphorescence with high quantum yields. The introduction of bulky substituents on the phenylpyridazine ligand can minimize bimolecular interactions and reduce self-quenching, even at high doping concentrations. This leads to devices with high efficiency and reduced efficiency roll-off. For example, an electroluminescence device based on an iridium complex with a sterically hindered phenylpyridazine ligand achieved a maximum luminous efficiency of 64.1 cd A⁻¹ and a high external quantum efficiency (EQE) of 25.2% at a 15 wt% doping concentration. semanticscholar.org Furthermore, pyridazine-based donor-acceptor molecules have been synthesized and shown to exhibit fast thermally activated delayed fluorescence (TADF), a mechanism that allows for efficient harvesting of triplet excitons in OLEDs. frontiersin.org
Table 1: Performance of OLEDs based on Iridium Complexes with Phenylpyridazine Ligands
| Complex | Doping Concentration (wt%) | Maximum Luminous Efficiency (cd A⁻¹) | External Quantum Efficiency (EQE) (%) |
| Complex 3 semanticscholar.org | 15 | 64.1 | 25.2 |
| Neat Film of Complex 3 semanticscholar.org | 100 | 40.1 | 15.2 |
| dPXZMePydz frontiersin.org | 15 | Not Reported | >5.8 |
Agrochemical Applications
The pyridazine heterocycle is a key structural motif in a number of agrochemicals, particularly herbicides. The biological activity of these compounds is closely linked to the substitution pattern on the pyridazine ring.
Herbicidal Activity Research and Development
Research into pyridazine derivatives has led to the discovery of compounds with significant herbicidal activity. Phenylpyridazines, in particular, have been identified as a class of herbicides that act as photosystem II (PSII) inhibitors. chimia.ch These herbicides block the electron transport chain in photosynthesis, leading to the death of susceptible plants.
Structure-activity relationship (SAR) studies have been conducted on various series of pyridazine derivatives to optimize their herbicidal efficacy. For example, a study on phenylpyridines as inhibitors of protoporphyrinogen-IX-oxidase (PPO), another important herbicidal target, has demonstrated that the nature and position of substituents on both the pyridine (in this case, a bioisostere of pyridazine) and phenyl rings are crucial for activity. These compounds are particularly effective under post-emergent conditions against a broad spectrum of weed species. researchgate.netnih.gov
A patent for 4-substituted phenylpyridazine compounds describes their effectiveness in controlling annual weeds and broad-leaved weeds. patsnap.com For instance, the synthesis of 4-(3-trifluoromethylphenyl)-6-methyl-3-pyridazinone and its dihydro analog has been reported, with these compounds showing herbicidal potential. patsnap.com
Table 2: Herbicidal Activity of Phenylpyridine Derivatives against various weed species
| Compound | Application Rate (g a.i./hm²) | Target Weed | Inhibition (%) | Reference |
| Compound 6a | 150 | Digitaria sanguinalis | 50-60 | nih.gov |
| Compound 6c | 150 | Abutilon theophrasti | 50-60 | nih.gov |
| Compound 7a | 37.5 | Abutilon theophrasti | >80 | nih.gov |
| Compound 7a | 37.5 | Amaranthus retroflexus | >80 | nih.gov |
| Compound 7a | 37.5 | Eclipta prostrata | >80 | nih.gov |
| Compound 7a | 37.5 | Digitaria sanguinalis | >80 | nih.gov |
| Compound 7a | 37.5 | Setaria viridis | >80 | nih.gov |
While specific herbicidal data for this compound is not available in the reviewed literature, the extensive research on structurally similar compounds, such as those with methyl and substituted phenyl groups on a pyridazine or pyridazinone core, suggests that it could be a candidate for herbicidal activity screening. The SAR from related series indicates that the combination of a small alkyl group and a substituted phenyl ring on the pyridazine nucleus is a favorable pattern for herbicidal action.
Insecticidal and Fungicidal Investigations
The pyridazine structural motif is a key feature in various compounds investigated for their agrochemical potential. Research into phenylpyridazine derivatives has revealed notable insecticidal and fungicidal properties, highlighting their potential for development as crop protection agents. nih.govresearchgate.net
A study focused on a series of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives tested their insecticidal efficacy against the diamondback moth (Plutella xylostella), a significant pest affecting cruciferous crops. nih.gov The results demonstrated that several synthesized compounds possessed good insecticidal activity. Notably, compounds designated as 4b , 4d , and 4h exhibited greater than 90% activity at a concentration of 100 mg/L. nih.gov Even at a reduced concentration of 50 mg/L, compound 4b maintained a high efficacy of 97% against the pest. nih.gov This research underscores the potential of N-substituted 6-phenylpyridazin-3(2H)-one moieties in developing new insecticides. nih.gov
In the realm of fungicidal activity, various pyridazine derivatives have been synthesized and evaluated against several plant pathogenic fungi. One study prepared novel 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives and tested them against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.govresearchgate.net Several of the synthesized compounds displayed promising antifungal activities in these preliminary tests. nih.govnih.gov For instance, compounds 3h , 7b , and 7c showed good activity against G. zeae, with inhibition rates of 50.3%, 57.9%, and 60.5%, respectively. Against F. oxysporum, compounds 3e and 3h inhibited growth by 53.2% and 50.9%, respectively. nih.gov These findings indicate that the pyridazine scaffold, particularly with phenyl and chloro substitutions, is a promising starting point for the discovery of new fungicides. nih.gov
| Compound Class | Target Organism | Key Findings | Reference Compound(s) | Activity Level |
|---|---|---|---|---|
| N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones | Plutella xylostella (Diamondback Moth) | Evaluated for in vitro insecticidal activity. | 4b, 4d, 4h | >90% activity at 100 mg/L |
| 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives | Gibberella zeae | Tested for preliminary antifungal activity. | 7c | 60.5% inhibition |
| 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives | Fusarium oxysporum | Tested for preliminary antifungal activity. | 3e | 53.2% inhibition |
| 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives | Cercospora mandshurica | Tested for preliminary antifungal activity. | 3h | 47.8% inhibition |
Antifeedant Properties
The pyridazine moiety is recognized as an important structural feature in compounds exhibiting a range of agrochemical activities, including antifeedant properties. researchgate.net Nitrogen-containing heterocyclic compounds, such as pyridazines, have been a focus of research for agricultural applications due to their broad spectrum of biological effects. researchgate.net Antifeedant compounds deter pests from feeding, offering a non-lethal method of crop protection. The pyridazine framework is considered a versatile scaffold for designing molecules with such biological activities. researchgate.net While the broader class of pyridazine derivatives is noted for these properties, specific studies detailing the antifeedant activity of this compound are not extensively documented in the reviewed literature.
Other Emerging Industrial Applications (e.g., Corrosion Inhibitors)
Pyridazine derivatives have emerged as effective and sustainable corrosion inhibitors, particularly for protecting mild steel in acidic environments like 1 M hydrochloric acid (HCl). tandfonline.comresearchgate.net These N-containing heterocyclic organic molecules function by adsorbing onto the metal surface, forming a protective hydrophobic layer that minimizes metal dissolution. tandfonline.comresearchgate.nettandfonline.com The mechanism often involves both physical and chemical adsorption (chemisorption), where the inhibitor molecules displace water and form stable complexes with the metal ions. tandfonline.com
Numerous studies have demonstrated the high efficiency of various pyridazine derivatives. For example, two newly synthesized compounds, PZ-oxy and PZ-yl , showed high inhibition efficiencies of 94% and 96%, respectively, for mild steel in 1 M HCl. tandfonline.com Another study found that 5-benzyl-6-methyl pyridazine-3-thione reached an inhibition efficiency of 98% at a concentration of 10⁻⁴ M. capes.gov.br Similarly, 6-methyl-4,5-dihydropyridazin-3(2H)-one was reported to achieve 98% surface coverage at a 5 x 10⁻³ M concentration in 1 M HCl. researchgate.netresearchgate.net
The effectiveness of these inhibitors is influenced by their concentration and molecular structure. researchgate.nettandfonline.com The presence of π-electrons in the pyridazine ring and electronegative atoms like nitrogen allows for strong adsorption onto the metal surface. tandfonline.comgsconlinepress.com Potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. tandfonline.comcapes.gov.br The adsorption of these molecules on the steel surface typically follows the Langmuir adsorption isotherm model. tandfonline.comresearchgate.net The development of pyridazine-based inhibitors is considered a promising avenue for industrial corrosion control due to their high efficiency and environmentally friendly characteristics. tandfonline.com
| Pyridazine Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |
|---|---|---|---|---|
| PZ-yl | Mild Steel | 1 M HCl | Not Specified | 96% |
| PZ-oxy | Mild Steel | 1 M HCl | Not Specified | 94% |
| 5-benzyl-6-methyl pyridazine-3-thione | Pure Iron | 1 M HCl | 10⁻⁴ M | 98% |
| 6-methyl-4,5-dihydropyridazin-3(2H)-one | Mild Steel | 1 M HCl | 5 x 10⁻³ M | 98% |
| (6-phenyl-3-oxopyridazin-2-yl) acetohydrazide | C38 Mild Steel | 1 M HCl | 10⁻³ M | 85% |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyridazine (B1198779) derivatives is continuously evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign methods. researchgate.netresearchgate.net Traditional synthetic routes often involve multi-step processes with harsh reaction conditions and the use of hazardous reagents. dntb.gov.ua Modern synthetic chemistry is addressing these challenges through innovative approaches.
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of pyridazines. This includes the use of ionic liquids as recyclable reaction media, which can significantly reduce the reliance on volatile organic solvents. researchgate.net Furthermore, solvent-free reaction conditions and the use of biodegradable catalysts are being explored to minimize the environmental impact of synthetic processes. dntb.gov.ua
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govjocpr.comnih.govnih.govnih.gov In the context of pyridazine synthesis, microwave-assisted methods can dramatically reduce reaction times from hours or days to mere minutes, often leading to higher yields and cleaner products. nih.govjocpr.comnih.gov This technique is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for biological screening. nih.gov
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and process control. asianpubs.orgnih.govresearchgate.net The application of flow chemistry to pyridazine synthesis is a promising area of research that could enable the large-scale and on-demand production of these valuable compounds. asianpubs.orgnih.govresearchgate.net
Novel Catalytic Systems: The development of novel catalysts is crucial for unlocking new synthetic pathways and improving the efficiency of existing ones. This includes the exploration of metal-free catalytic systems and the use of supported catalysts that can be easily recovered and reused. researchgate.net
| Synthetic Methodology | Key Advantages | Representative Research Focus |
| Green Chemistry | Reduced environmental impact, use of safer reagents and solvents. researchgate.netdntb.gov.ua | Ionic liquids, solvent-free reactions, biodegradable catalysts. researchgate.netdntb.gov.ua |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, suitability for high-throughput synthesis. nih.govjocpr.comnih.govnih.govnih.gov | One-pot multi-component reactions, synthesis of complex pyridazine scaffolds. jocpr.com |
| Flow Chemistry | Improved safety, scalability, precise control over reaction parameters. asianpubs.orgnih.govresearchgate.net | Multi-step synthesis in continuous flow, integration of in-line purification. researchgate.net |
| Novel Catalysis | Increased efficiency, development of metal-free and recyclable catalytic systems. researchgate.net | Aza-Diels-Alder reactions, C-H activation strategies. researchgate.net |
Exploration of New Biological Targets and Therapeutic Areas for Pyridazine Derivatives
The pyridazine scaffold is a well-established pharmacophore present in numerous biologically active molecules. researchgate.netresearchgate.netdntb.gov.uanih.govjocpr.comnih.govnih.govnih.govnih.govmdpi.comactascientific.comsemanticscholar.orgresearchgate.netresearchgate.net Pyridazine derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. researchgate.netdntb.gov.uanih.govjocpr.comnih.govnih.govnih.govactascientific.comresearchgate.netresearchgate.net Future research will likely focus on identifying novel biological targets and expanding the therapeutic applications of this versatile class of compounds.
Oncology: The development of novel anticancer agents remains a primary focus. Pyridazine derivatives have shown promise as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial for cancer cell proliferation. researchgate.netresearchgate.net Future efforts will likely involve the design of more selective and potent kinase inhibitors, as well as the exploration of other anticancer mechanisms, such as the induction of apoptosis and the inhibition of angiogenesis. researchgate.netresearchgate.net
Inflammatory and Immunological Disorders: The anti-inflammatory properties of pyridazine derivatives are well-documented. nih.govjocpr.comsemanticscholar.org Many of these compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. semanticscholar.org There is growing interest in developing pyridazine-based therapies for a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.
Infectious Diseases: The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyridazine derivatives have exhibited activity against a variety of bacteria, fungi, and viruses. nih.govnih.gov Future research will aim to identify novel pyridazine-based compounds with potent and broad-spectrum antimicrobial activity, as well as those that can overcome existing resistance mechanisms.
Neurological Disorders: There is emerging evidence that pyridazine derivatives may have therapeutic potential in the treatment of neurological and neurodegenerative diseases. Some compounds have shown activity as monoamine oxidase (MAO) inhibitors, which could be beneficial in conditions such as Parkinson's and Alzheimer's disease. Further investigation into the neuroprotective and cognitive-enhancing effects of pyridazine derivatives is warranted.
| Therapeutic Area | Key Biological Targets | Potential Applications |
| Oncology | Kinases (e.g., CDKs, tyrosine kinases), Apoptosis pathways, Angiogenesis factors. researchgate.netresearchgate.net | Treatment of various cancers, including breast, lung, and colon cancer. researchgate.netresearchgate.net |
| Inflammation | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines. nih.govjocpr.comsemanticscholar.org | Rheumatoid arthritis, inflammatory bowel disease, neuroinflammation. jocpr.comsemanticscholar.org |
| Infectious Diseases | Bacterial enzymes, Viral replication machinery. nih.govnih.gov | Treatment of bacterial, fungal, and viral infections, including drug-resistant strains. nih.govnih.gov |
| Neurology | Monoamine oxidase (MAO), Neurotransmitter receptors. | Parkinson's disease, Alzheimer's disease, depression, anxiety. |
Advanced Computational Design and Predictive Modeling for Structure-Function Relationships
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.govjocpr.comnih.govnih.govnih.govnih.govresearchgate.netnih.gov These in silico approaches can significantly accelerate the design and optimization of new pyridazine derivatives with desired properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govasianpubs.orgresearchgate.netnih.govactascientific.comsemanticscholar.org By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of virtual compounds and guide the synthesis of more effective analogs. nih.govasianpubs.orgresearchgate.netnih.govactascientific.comsemanticscholar.org
Molecular Docking: Molecular docking simulations are used to predict the binding mode and affinity of a small molecule to the active site of a biological target, such as an enzyme or a receptor. jocpr.comnih.govnih.govresearchgate.netnih.gov This information is invaluable for understanding the molecular basis of drug action and for designing new inhibitors with improved binding characteristics. jocpr.comnih.govnih.govresearchgate.netnih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. These models can be used to search virtual compound libraries for new molecules that fit the pharmacophore and are therefore likely to be active.
Predictive Modeling of ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success in clinical development. Computational models are increasingly being used to predict these properties early in the drug discovery process, allowing for the selection of compounds with more favorable pharmacokinetic and safety profiles.
| Computational Method | Application in Pyridazine Research | Expected Outcome |
| QSAR | Predicting the biological activity of new pyridazine derivatives. nih.govasianpubs.orgresearchgate.netnih.govactascientific.comsemanticscholar.org | Identification of structural features that enhance potency and selectivity. researchgate.netnih.gov |
| Molecular Docking | Elucidating the binding interactions of pyridazines with their biological targets. jocpr.comnih.govnih.govresearchgate.netnih.gov | Design of more potent and selective inhibitors. nih.gov |
| Pharmacophore Modeling | Identifying novel pyridazine-based scaffolds with desired biological activity. | Discovery of new lead compounds from virtual screening. |
| ADMET Prediction | Assessing the drug-like properties of pyridazine derivatives. | Selection of candidates with improved pharmacokinetic and safety profiles. |
Integration of 5-Methyl-3-phenylpyridazine and Related Scaffolds into Multifunctional Materials and Systems
The unique electronic and structural properties of the pyridazine ring make it an attractive building block for the development of advanced materials. While the direct application of this compound in materials science is not yet established, the broader class of pyridazine derivatives holds significant potential in this area.
Organic Electronics: Pyridazine-containing molecules are being investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The electron-deficient nature of the pyridazine ring can be exploited to tune the electronic properties of these materials, leading to improved device performance.
Sensors: The ability of the pyridazine nitrogen atoms to coordinate with metal ions or participate in hydrogen bonding makes pyridazine derivatives promising candidates for the development of chemical sensors. These sensors could be designed to detect a variety of analytes, including metal ions, anions, and small organic molecules, through changes in their optical or electrochemical properties.
Metal-Organic Frameworks (MOFs): Pyridazine-based ligands can be used to construct MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis. The geometry and electronic properties of the pyridazine ligand can be tailored to control the structure and functionality of the resulting MOF.
Luminescent Materials: Certain pyridazine derivatives exhibit interesting photophysical properties, including fluorescence and phosphorescence. This makes them attractive for applications in areas such as bioimaging, sensing, and lighting.
| Material Application | Role of the Pyridazine Scaffold | Potential Functionality |
| Organic Electronics | Electron-transporting or hole-blocking component. | Enhanced charge carrier mobility, improved device efficiency. |
| Chemical Sensors | Recognition and binding site for analytes. | Selective and sensitive detection of metal ions, anions, and organic molecules. |
| Metal-Organic Frameworks | Ligand for coordinating with metal ions. | Gas storage and separation, heterogeneous catalysis. |
| Luminescent Materials | Chromophore or luminophore. | Bioimaging probes, fluorescent sensors, components for lighting applications. |
Q & A
Q. What are the optimal synthetic routes for 5-Methyl-3-phenylpyridazine, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, a pyridazine core can be functionalized using anhydrous potassium carbonate as a base in acetone, with halide derivatives as alkylating agents. Reaction parameters such as solvent polarity (e.g., acetone for solubility), temperature (room temperature to reflux), and stoichiometric ratios (1:1 molar equivalents of reactants) are critical. Monitoring via TLC ensures reaction completion. Similar protocols for pyridazine derivatives highlight the importance of anhydrous conditions to prevent side reactions . Multi-step syntheses may require sequential protection/deprotection strategies, as seen in complex pyridazine-based compounds .
Q. How can this compound be effectively purified from reaction mixtures?
- Methodological Answer : Purification often employs preparative thin-layer chromatography (TLC) with a solvent system of petroleum ether and ethyl acetate (1:1 v/v) to isolate the target compound. Filtration of insoluble salts (e.g., K₂CO₃) prior to solvent evaporation reduces impurities. For higher purity, column chromatography using silica gel or recrystallization in polar aprotic solvents (e.g., acetone/water mixtures) may be applied. Analytical HPLC with a C18 column and UV detection can validate purity, as referenced in pharmacopeial methods for related heterocycles .
Q. What spectroscopic techniques are standard for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, with aromatic protons in the phenyl and pyridazine rings appearing as distinct multiplet signals. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives, as demonstrated in studies of pyridazine analogs .
Advanced Research Questions
Q. How can mechanistic studies elucidate substituent effects on the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of substituents (e.g., methyl or phenyl groups) on reaction pathways. Kinetic studies under varied conditions (e.g., pH, solvent) reveal rate-determining steps. For example, electron-donating groups (e.g., methyl) may enhance nucleophilic substitution at the pyridazine ring, while steric hindrance from phenyl groups could slow reactivity. Comparative studies with analogs like 5-cyano-6-phenylpyrimidin derivatives provide insights into substituent-driven reactivity .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols) to minimize variability. Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm bioactivity. Statistical analysis (mean ± SD, n ≥ 3) and meta-analysis of published data can identify outliers or methodological discrepancies. For instance, inconsistencies in IC₅₀ values may arise from differences in solvent systems (DMSO vs. aqueous buffers) affecting compound solubility .
Q. What computational approaches are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Molecular docking simulations can predict binding affinities to biological targets (e.g., enzymes or receptors), while time-dependent DFT (TD-DFT) models UV-Vis absorption spectra for photophysical applications. Solvent effects are incorporated via polarizable continuum models (PCM). Validation against experimental data (e.g., cyclic voltammetry for redox potentials) ensures accuracy. Studies on trifluoromethyl-phenylpyridine derivatives demonstrate the utility of these methods .
Methodological Design & Data Analysis
Q. How to design experiments assessing the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers mimicking physiological pH (e.g., phosphate buffer pH 7.4) at 37°C. Monitor degradation via HPLC-MS over 24–72 hours. For oxidative stability, expose the compound to hydrogen peroxide or cytochrome P450 enzymes. Data analysis should include Arrhenius plots to extrapolate shelf-life, as outlined in pharmacopeial guidelines for related compounds .
Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Use directing groups (e.g., boronic esters) or transition-metal catalysts (e.g., Pd/Cu systems) to control regioselectivity. Solvent selection (e.g., DMF for polar intermediates) and ligand design (e.g., phosphine ligands for Suzuki-Miyaura coupling) enhance specificity. Mechanistic probes like isotopic labeling (e.g., deuterated substrates) can track reaction pathways, as shown in pyridazine functionalization studies .
Tables of Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
